7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate
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Overview
Description
7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate is a complex organic compound with a unique structure that includes multiple acetyl and hydroxyl groups attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate typically involves the acetylation of 8-hydroxy-1,4,5-trihydroxynaphthalene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent overreaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetyl groups can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases.
Major Products Formed
The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones and substituted naphthalenes .
Scientific Research Applications
7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds
Mechanism of Action
The mechanism of action of 7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate involves its interaction with various molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations that lead to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Shares the naphthalene core but lacks the multiple acetyl and hydroxyl groups.
8-Hydroxy-1,4,5-trihydroxynaphthalene: The precursor to 7-Acetyl-8-hydroxynaphthalene-1,4,5-triyl triacetate, with similar but less complex structure.
Uniqueness
Its structure allows for diverse interactions with other molecules, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
17560-43-9 |
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Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(6-acetyl-4,8-diacetyloxy-5-hydroxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C18H16O8/c1-8(19)12-7-15(26-11(4)22)16-13(24-9(2)20)5-6-14(25-10(3)21)17(16)18(12)23/h5-7,23H,1-4H3 |
InChI Key |
GVRANIWIIAWYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
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